N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
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Overview
Description
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines It features a cyclopentyl ring substituted with a methyl group and a methylsulfanyl group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline typically involves the reaction of 2-methylcyclopentylamine with 2-chloromethylsulfanylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines
Scientific Research Applications
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylcyclopentyl)-2-(methylthio)aniline
- N-(2-Methylcyclopentyl)-2-(ethylsulfanyl)aniline
- N-(2-Methylcyclopentyl)-2-(propylsulfanyl)aniline
Uniqueness
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-methylcyclopentyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3 |
InChI Key |
ILRFGAWKEGMOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=CC=C2SC |
Origin of Product |
United States |
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